ETHYL 2-[4-({(E)-2-[2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETATE
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Overview
Description
ETHYL 2-[4-({(E)-2-[2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetraazole ring, which is known for its stability and reactivity. The presence of multiple functional groups, such as amino, methoxy, and hydrazono groups, makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-({(E)-2-[2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetraazole Ring: The synthesis begins with the formation of the tetraazole ring through a cyclization reaction involving an appropriate precursor, such as an azide and a nitrile compound.
Introduction of the Hydrazono Group: The hydrazono group is introduced through a condensation reaction between a hydrazine derivative and an aldehyde or ketone.
Attachment of the Methoxy Group: The methoxy group is typically introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-({(E)-2-[2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
ETHYL 2-[4-({(E)-2-[2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-({(E)-2-[2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[4-({(E)-2-[2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETATE
- ETHYL 2-[4-({(E)-2-[2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]HYDRAZONO}METHYL)-2-HYDROXYPHENOXY]ACETATE
- ETHYL 2-[4-({(E)-2-[2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]HYDRAZONO}METHYL)-2-CHLOROPHENOXY]ACETATE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
ethyl 2-[4-[(E)-[[2-(5-aminotetrazol-1-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O5/c1-3-26-14(24)9-27-11-5-4-10(6-12(11)25-2)7-17-18-13(23)8-22-15(16)19-20-21-22/h4-7H,3,8-9H2,1-2H3,(H,18,23)(H2,16,19,21)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWQLMUDFKKWGL-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NNC(=O)CN2C(=NN=N2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC(=O)CN2C(=NN=N2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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